molecular formula C15H20BrN7 B2549614 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine CAS No. 2415470-84-5

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine

Cat. No.: B2549614
CAS No.: 2415470-84-5
M. Wt: 378.278
InChI Key: VJRRKPUPSWFMAE-UHFFFAOYSA-N
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Description

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to an ethyl and methyl-substituted pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired compound. Common reagents used in these reactions include triethylamine and N,N-diisopropylethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes steps such as bromination, nucleophilic substitution, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, N,N-diisopropylethylamine, and various solvents like dichloromethane and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Properties

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN7/c1-3-17-14-20-11(2)8-13(21-14)22-4-6-23(7-5-22)15-18-9-12(16)10-19-15/h8-10H,3-7H2,1-2H3,(H,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRRKPUPSWFMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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